molecular formula C24H20O10 B016781 Gyrophoric acid CAS No. 548-89-0

Gyrophoric acid

Cat. No.: B016781
CAS No.: 548-89-0
M. Wt: 468.4 g/mol
InChI Key: ATQPZSQVWCPVGV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gyrophoric acid primarily targets topoisomerase 1 in mammalian cells . Topoisomerase 1 is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target for many anticancer drugs .

Mode of Action

This compound inhibits the activity of topoisomerase 1 . This inhibition leads to DNA damage and the activation of the p53/p21 DNA damage pathway . The p53/p21 pathway is a critical regulator of the cell cycle and plays a significant role in preventing the proliferation of cells with damaged DNA .

Biochemical Pathways

The inhibition of topoisomerase 1 by this compound leads to a cascade of events in the cell. It causes cell cycle arrest , compromises cell survival , and promotes apoptosis . Apoptosis is a form of programmed cell death, which helps in removing damaged or unwanted cells from the body .

Pharmacokinetics

The pharmacokinetic properties of this compound are directly associated with its biological activities . The stability of this compound in various pH levels was assessed, and it was found to be stable . Its microsomal stability in rat liver microsomes was also evaluated . Furthermore, it was found that this compound binds to human serum albumin (HSA), which is crucial for understanding its pharmacokinetics and pharmacodynamics .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells, leading to a decrease in cell survival . This makes this compound a potential candidate for anticancer therapy . Moreover, it has been shown to change the behavior of healthy laboratory rats in vivo .

Action Environment

This compound is a lichen secondary metabolite . Lichens are unique organisms that produce many chemical compounds known as secondary metabolites or lichen acids . These compounds have demonstrated various pharmaceutical activities, including antimicrobial, antiproliferative, antioxidant, antiviral, and anti-inflammatory activities . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

Gyrophoric acid shows DPPH radical scavenging activity with an IC50 value of 105.75 µg/ml . It has been examined in a series of studies as an effective anticancer drug because it impinges on topoisomerase 1 activity .

Cellular Effects

This compound has been shown to have anti-proliferative activity against HeLa (human cervix carcinoma) and other tumor cells . It leads to a significant decrease of mitochondrial membrane potential in ovarian cancer cells A2780 after 24h long exposure but not in HT-29 colon adenocarcinoma cells . This compound treatment on HeLa cells clearly indicates ROS production and apoptosis as form of occurred cell death .

Molecular Mechanism

This compound has been examined in a series of studies as an effective anticancer drug because it impinges on topoisomerase 1 activity, as well as causes cell cycle arrest, comprises cell survival, and promotes apoptosis . It suppresses mammalian cell cycle progression by blocking Topoisomerase 1 activity (encoded by the TOP1 gene) .

Temporal Effects in Laboratory Settings

The stability of this compound in various pH was assessed by conducting repeated UV-VIS spectral measurements . Microsomal stability in rat liver microsomes was performed using Ultra-Performance LC/MS .

Dosage Effects in Animal Models

In an in vivo experiment, 24 Sprague-Dawley rats were used. The animals were divided into groups, some of which consisted of animals with daily administered this compound (10 mg/kg body weight) in an ethanol-water solution per os for a one-month period .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gyrophoric acid can be synthesized through the esterification of orsellinic acid derivatives. The process involves the reaction of orsellinic acid with appropriate alcohols under acidic conditions to form the depside structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound often involves the extraction from lichens. The process includes:

Chemical Reactions Analysis

Types of Reactions: Gyrophoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced depside derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Usnic Acid
  • Salazinic Acid
  • Physodic Acid
  • Umbilicaric Acid
  • Hiascic Acid

Properties

IUPAC Name

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQPZSQVWCPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203289
Record name Gyrophoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-89-0
Record name 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gyrophoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gyrophoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GYROPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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